molecular formula C17H9Cl2FN4S B2833915 (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477197-62-9

(E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2833915
CAS No.: 477197-62-9
M. Wt: 391.25
InChI Key: KAEOCHOKOLYIAR-BUVRLJJBSA-N
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Description

The compound (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS: 477285-19-1) is a thiazole-based heterocyclic molecule with a complex substitution pattern. Its molecular formula is C₁₇H₉Cl₂FN₄S, and it features a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 4 and a dichlorophenyl-hydrazonoyl cyanide moiety at position 2 . The (E)-configuration of the hydrazonoyl cyanide group is critical for its stereochemical stability.

Properties

IUPAC Name

(2E)-N-(2,5-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4S/c18-11-3-6-13(19)14(7-11)23-24-15(8-21)17-22-16(9-25-17)10-1-4-12(20)5-2-10/h1-7,9,23H/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEOCHOKOLYIAR-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)Cl)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors One common route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Core Structural Differences

The compound’s 1,3-thiazole core distinguishes it from triazole-based analogs, such as:

  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): A triazole derivative with two chlorophenyl groups and hydrogen-bonded hexamers in its crystal structure .
  • Etaconazole and Propiconazole (): Commercial triazole fungicides with 2,4-dichlorophenyl and alkyl substituents .

Key Comparison Table

Compound Core Structure Substituents Molecular Formula Molecular Weight Applications/Properties
Target Compound 1,3-Thiazole 4-(4-Fluorophenyl), 2-(3,5-dichlorophenyl-hydrazonoyl cyanide) C₁₇H₉Cl₂FN₄S 391.25 Research chemical
Etaconazole 1,2,4-Triazole 2,4-Dichlorophenyl, ethyl C₁₄H₁₄Cl₂N₃O₂ 342.19 Fungicide (ergosterol inhibition)
Propiconazole 1,2,4-Triazole 2,4-Dichlorophenyl, propyl C₁₅H₁₇Cl₂N₃O₂ 342.22 Fungicide (broad-spectrum)
Compound 1,2,4-Triazole 2-Chlorophenyl, 2-chlorobenzylideneamino C₁₅H₁₀Cl₂N₄S 357.24 Structural study (hexamer formation)

Substituent Effects on Properties

  • Halogen Positioning : The target compound’s 3,5-dichlorophenyl group contrasts with the 2,4-dichlorophenyl in commercial triazoles. This positional difference may influence steric hindrance and electronic effects, altering binding affinity in biological systems .
  • Fluorophenyl vs.
  • Hydrazonoyl Cyanide: This functional group is absent in triazole pesticides, offering unique reactivity for further chemical modifications (e.g., cyclization or nucleophilic additions) .

Physicochemical and Crystallographic Comparisons

  • Hydrogen Bonding : The triazole derivative in forms N–H···O/S and O–H···S hydrogen bonds , resulting in a stable hexameric crystal structure . In contrast, the target compound’s thiazole core and cyanide group may favor π-π stacking or dipole interactions, though crystallographic data are unavailable.
  • Solubility and Stability: The triazole fungicides’ alkyl chains (ethyl/propyl) enhance lipophilicity, aiding membrane penetration. The target compound’s rigid thiazole core and polar cyanide group likely reduce solubility in non-polar media .

Research Implications and Gaps

  • Synthetic Accessibility : The target compound’s synthesis route (unreported in evidence) may differ from triazole analogs, which often employ nucleophilic substitution or cyclocondensation .
  • Positional Isomerism : The discrepancy between 2,5- and 3,5-dichlorophenyl substituents requires clarification, as positional isomers can exhibit vastly different bioactivities .

Biological Activity

The compound (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Structural Overview

This compound features:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Substituents : It is substituted with a 2,5-dichlorophenyl group and a 4-fluorophenyl group, which are critical for its biological activity.
  • Cyanide Group : Enhances reactivity and potential biological effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 0.22 to 0.25 μg/mL against significant bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects : The compound has shown synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their effectiveness against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Lines Tested : It has demonstrated antiproliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (Caco-2) cancer cells .
  • Mechanism of Action : The compound acts by inhibiting key kinases involved in cell proliferation, which is crucial for cancer growth. This includes targeting Flt-3 and CDK4/6 pathways .

Research Findings

Several studies have explored the synthesis and biological activities of thiazole derivatives similar to this compound:

  • Synthesis Techniques : Multi-step organic reactions are typically employed for synthesizing this compound. Techniques include ultrasound-assisted synthesis to enhance yields .
  • Case Study - Antimicrobial Evaluation :
    • A comparative study highlighted the effectiveness of thiazole derivatives against drug-resistant bacteria. The compound exhibited superior antimicrobial properties compared to traditional antibiotics .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that the presence of halogenated phenyl groups significantly enhances biological activity. The unique combination of substituents in this compound contributes to its distinct profile .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl) carbonohydrazonoyl dicyanideContains chlorophenyl groupsAntibacterial, antioxidant
4-Chlorobenzyl cyanideLacks thiazole ringAntimicrobial
2-Methyl-benzimidazole complexesContains benzimidazoleHigher pathogenic action than free ligands

The unique structural arrangement of this compound sets it apart from other compounds in terms of its biological activity profile.

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